2-[4-Chloro-2-methyl-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetamide
Description
2-[4-Chloro-2-methyl-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a chloro, methyl, and trifluoromethyl group attached to a phenyl ring, which is further linked to a sulfamoyl and phenoxyacetamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
2-[4-chloro-2-methyl-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O4S/c1-9-5-12(17)14(7-13(9)26-8-15(21)23)27(24,25)22-11-4-2-3-10(6-11)16(18,19)20/h2-7,22H,8H2,1H3,(H2,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLQGCOKBXEFIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCC(=O)N)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Chloro-2-methyl-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Phenyl Sulfonamide Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)aniline with chlorosulfonic acid to form 3-(trifluoromethyl)phenylsulfonamide.
Coupling Reaction: The phenyl sulfonamide intermediate is then coupled with 4-chloro-2-methylphenol in the presence of a base such as potassium carbonate to form the desired phenoxy compound.
Acetylation: The final step involves the acetylation of the phenoxy compound with acetic anhydride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
2-[4-Chloro-2-methyl-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
2-[4-Chloro-2-methyl-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[4-Chloro-2-methyl-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammation or the inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: Known for its analgesic properties.
4-(Trifluoromethyl)benzylamine: Used in the synthesis of various pharmaceuticals.
2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxyacetic acid: Investigated for its role in regulating inflammation.
Uniqueness
2-[4-Chloro-2-methyl-5-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenoxy]acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
